molecular formula C32H22S2 B069918 5,5'-DI(4-Biphenylyl)-2,2'-bithiophene CAS No. 175850-28-9

5,5'-DI(4-Biphenylyl)-2,2'-bithiophene

Cat. No. B069918
CAS RN: 175850-28-9
M. Wt: 470.6 g/mol
InChI Key: SJNXLFCTPWBYSE-UHFFFAOYSA-N
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Description

5,5'-DI(4-Biphenylyl)-2,2'-bithiophene, also known as DIBT, is an organic compound composed of two thiophene rings with two biphenyl groups attached. It is a polymeric material used in a variety of applications, including optoelectronics, solar cells, and organic light-emitting diodes (OLEDs). DIBT is a promising material for these applications due to its high thermal stability, good solubility, and excellent electrical properties.

Scientific Research Applications

  • Electrochemical Properties and Solid-State Structure :

    • Atropisomeric 3,3′,4,4′,5,5′-Hexaferrocenyl-2,2′-bithiophene : Showcased electrochemical properties and solid-state structure, highlighting the potential for applications in organometallic chemistry and materials science (Speck, Schaarschmidt, & Lang, 2012).
  • Optical Properties and Metal Binding :

    • Red-Shifts upon Metal Binding: A Di-Gold(I)-Substituted Bithiophene : This study focused on the optical properties and metal binding, with implications for the development of novel materials for optical applications (Peay, Heckler, Deligonul, & Gray, 2011).
  • Synthesis and Application in Organic Electronics :

    • Synthesis of 5,5′-diarylated 2,2′-bithiophenes via palladium-catalyzed arylation reactions : Explored the synthesis of diarylated bithiophenes, important for organic electronics (Yokooji, Satoh, Miura, & Nomura, 2004).
  • Synthesis and Properties of Novel Polythiophenes :

    • An ambipolar behavior of novel ethynyl-bridged polythiophenes : Presented a comprehensive study on the synthesis and properties of novel polythiophenes, relevant to conductive polymers (Krompiec et al., 2013).
  • High-Performance Semiconductors for Organic Field-Effect Transistors :

    • 2,6-Diarylnaphtho[1,8-bc:5,4-b'c']dithiophenes as new high-performance semiconductors : Highlighted the use of diaryl-substituted naphtho[1,8-bc:5,4-b'c']dithiophene derivatives in organic field-effect transistors (OFETs), demonstrating the potential for high-performance organic semiconductors (Takimiya, Kunugi, Toyoshima, & Otsubo, 2005).
  • Structural Analysis of Bithiophene Derivatives :

    • Synthesis and solid-state structures of dimethyl 2,2'-bithiophenedicarboxylates : Focused on the synthesis and structural analysis of bithiophene derivatives, contributing to the understanding of their molecular structure and potential applications in materials science (Pomerantz, Amarasekara, & Dias, 2002).
  • Organic Field-Effect Transistors and Memory Elements :

    • Synthesis and characterization of diperfluorooctyl-substituted phenylene-thiophene oligomers : Investigated the properties of mixed phenylene−thiophene oligomers for applications in organic field-effect transistors and transistor nonvolatile memory elements (Facchetti et al., 2004).
  • Mercury(II) Bis(alkynyl) Complexes Containing Oligothiophenes :

    • BIS(ALKYNYL) MERCURY(II) COMPLEXES OF OLIGOTHIOPHENES AND BITHIAZOLES : Presented a class of binuclear mercury(II) bis(alkynyl) complexes, highlighting their structural and spectroscopic features, relevant for inorganic and organometallic chemistry (Wong, Choi, Lu, & Lin, 2002).
  • Electropolymerization and Capacitive Properties of Polymers :

    • Alkyl functionalized bithiophene end-capped with 3,4-ethylenedioxythiophene units : Studied the synthesis, electropolymerization, and capacitive properties of polymers, which are important for the development of supercapacitors (Mo et al., 2015).
  • Organic Photovoltaic Cells :

    • High open-circuit voltage organic photovoltaic cells : Explored the use of copolymers consisting of bithiophene and fluorinated derivatives in organic photovoltaic cells, contributing to the development of efficient solar energy harvesting materials (Kim et al., 2014).

properties

IUPAC Name

2-(4-phenylphenyl)-5-[5-(4-phenylphenyl)thiophen-2-yl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H22S2/c1-3-7-23(8-4-1)25-11-15-27(16-12-25)29-19-21-31(33-29)32-22-20-30(34-32)28-17-13-26(14-18-28)24-9-5-2-6-10-24/h1-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNXLFCTPWBYSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(C=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442941
Record name AGN-PC-0N85WR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175850-28-9
Record name AGN-PC-0N85WR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the size of BP2T nanocrystals influence their optical properties?

A: Research indicates a size-dependent shift in the optical properties of BP2T nanocrystals. As the size of these nanocrystals decreases below 560 nm, a blue shift is observed in the 0-1 band peak energy compared to bulk BP2T crystals. This phenomenon is attributed to quantum confinement effects, which become more pronounced with decreasing crystal size. []

Q2: Can BP2T be used as an active material in optoelectronic devices?

A: Yes, BP2T shows promise as an active material for optoelectronic applications. Studies have demonstrated the fabrication of vertical microcavities utilizing BP2T submicron particles embedded within a poly(vinyl alcohol) matrix. These microcavities exhibit gain-narrowed emissions at the 0-3 emission band of BP2T under specific excitation densities, indicating their potential for light amplification applications. []

Q3: How does the molecular structure of BP2T and its analogues influence their performance in organic field-effect transistors (OFETs)?

A: Research comparing BP2T (PPTTPP) with structurally similar compounds like 2,5-di-4-biphenylthiophene (PPTPP) and 4,4´-di-2,2´-bithienylbiphenyl (TTPPTT) in OFETs reveals the impact of molecular structure on device performance. The specific conductivity and charge carrier mobility of these compounds are observed to decay over time, potentially due to factors like induced dipoles, structural changes, and interactions with the dielectric interface. This highlights the importance of understanding structure-property relationships for optimizing the performance of organic semiconductors. []

Q4: Can BP2T be used to enhance the sensing capabilities of graphene?

A: Yes, BP2T has been successfully employed to functionalize graphene for enhanced ammonia detection. This functionalization leverages the strong π–π stacking interactions between the aromatic structures of BP2T and graphene. The BP2T-functionalized graphene exhibits a three-fold increase in sensitivity towards ammonia compared to pristine graphene, demonstrating its potential in gas sensing applications. []

Q5: How does BP2T organize itself at the nanoscale, and how does this compare to similar molecules?

A: BP2T exhibits interesting self-assembly behaviors at the nanoscale. Studies reveal that when deposited on muscovite mica, both BP2T (PPTTPP) and its analogue, TTPPTT, form fiber-like nanostructures. Interestingly, the growth patterns of these molecules differ: BP2T's growth resembles that of p-phenylene oligomers, while TTPPTT aligns more closely with α-thiophene oligomers. These findings provide insights into the molecular-level interactions governing the self-assembly of organic semiconductors. []

Q6: What are the potential applications of BP2T nanofiber films in optoelectronics?

A: Research on BP2T nanofiber films investigates their surface morphology and explores their potential in optoelectronic devices. By calculating optical parameters, researchers aim to understand and optimize the performance of BP2T-based nanofiber optoelectronic devices. This work contributes to the development of novel materials and device architectures for applications in areas such as light-emitting diodes, solar cells, and sensors. []

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